molecular formula C19H15ClN6O2S B2437329 N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932487-72-4

N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide

Cat. No.: B2437329
CAS No.: 932487-72-4
M. Wt: 426.88
InChI Key: ZPXCUJAPNBXWGG-UHFFFAOYSA-N
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Description

N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. Its intricate structure combines triazole and thiadiazole rings, attached to a benzamide moiety, indicating its versatility and reactivity.

Properties

IUPAC Name

N-[3-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2S/c1-11-16(23-25-26(11)14-9-5-4-8-13(14)20)17-21-19(29-24-17)22-18(27)12-7-3-6-10-15(12)28-2/h3-10H,1-2H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXCUJAPNBXWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2Cl)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide typically involves multi-step organic reactions:

  • Formation of 1,2,3-Triazole Ring:
    • Starting Materials: 2-chlorobenzyl azide and methylacetylene.

    • Reaction Conditions: Copper(I) catalysis (Click Chemistry), yielding the 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole.

  • Formation of 1,2,4-Thiadiazole Ring:
    • Starting Materials: Hydrazine derivatives and carbon disulfide.

    • Reaction Conditions: Acidic medium, forming the 1,2,4-thiadiazole moiety.

  • Coupling Reactions:
    • Coupling Step: The 1,2,4-thiadiazole intermediate is coupled with the triazole derivative.

    • Reaction Conditions: Using coupling agents like DCC (dicyclohexylcarbodiimide) in an organic solvent (e.g., DMF).

  • Final Coupling to Benzamide:
    • Starting Materials: The intermediate compound and 2-methoxybenzoyl chloride.

    • Reaction Conditions: Mild basic medium, typically triethylamine.

Industrial Production Methods

While industrial production methods are more efficient and scalable, they follow similar synthetic routes with optimization for higher yield and purity:

  • Optimized Reaction Conditions: Use of continuous flow reactors to enhance reaction rates and safety.

  • Purification: High-performance liquid chromatography (HPLC) and recrystallization techniques ensure product purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide undergoes various chemical reactions, including:

  • Oxidation: Forms oxidized derivatives in the presence of strong oxidizing agents.

  • Reduction: Reduced to respective amines and alcohols under reducing conditions.

  • Substitution: Substitution reactions occur primarily at the benzamide and triazole rings with appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Conditions: Use of polar aprotic solvents (e.g., DMSO) and catalysts (e.g., palladium on carbon).

Major Products

  • Oxidation Products: Triazole and benzamide ring oxidized derivatives.

  • Reduction Products: Corresponding amines and alcohols.

  • Substitution Products: Varied products depending on the substituents introduced.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that derivatives of triazole and thiadiazole compounds exhibit notable antibacterial and antifungal activities.

Case Studies:

  • Antibacterial Effects: A study evaluated the antibacterial activity of several triazole derivatives against Escherichia coli and Staphylococcus aureus. Some derivatives exhibited inhibition zones comparable to standard antibiotics, suggesting potential for development into new antimicrobial agents .
  • Fungal Inhibition: The compound's derivatives were tested against fungal strains such as Candida albicans, showing promising antifungal activity. The results indicated that modifications in the chemical structure could enhance efficacy against resistant strains .

Anticancer Properties

Research has also focused on the anticancer potential of thiadiazole and triazole derivatives. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies:

  • Breast Cancer Cell Lines: In vitro studies revealed that certain synthesized thiadiazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values lower than those of conventional chemotherapeutics like cisplatin .
  • Mechanisms of Action: The mechanism of action appears to involve the induction of oxidative stress and disruption of cellular signaling pathways essential for cancer cell survival. This highlights the compound's potential as a lead structure for developing new anticancer drugs .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide has shown promise in other therapeutic areas:

Case Studies:

  • Antiviral Activity: Some studies have suggested that triazole-based compounds can inhibit viral replication. For instance, derivatives have been tested against viruses like the tobacco mosaic virus with favorable results .
  • Anti-inflammatory Properties: Preliminary data indicate that certain modifications to the compound may lead to anti-inflammatory effects, potentially useful in treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Modifications to the thiadiazole and triazole moieties can significantly influence its pharmacological profile.

Modification Effect on Activity
Substituents on Triazole RingEnhanced antibacterial activity
Variations in Benzamide StructureImproved anticancer potency
Alterations in Methoxy Group PositionChanges in solubility and bioavailability

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets and pathways:

  • Molecular Targets: Enzymes, receptors, and proteins implicated in various biological processes.

  • Pathways Involved: Alters specific signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Other Compounds

N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is compared with:

  • N-{3-[1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide: Fluoro-substituted analogue with differing reactivity.

  • N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide: Brominated counterpart with altered biological activity.

Highlighting Uniqueness

  • Structural Uniqueness: The chlorine substituent in the compound's structure influences its chemical behavior and biological activity uniquely compared to its analogues.

Biological Activity

N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a thiadiazole moiety. Its molecular formula is C₁₃H₁₀ClN₅O₂, with a molecular weight of 303.71 g/mol. The presence of multiple heterocyclic rings contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-thiadiazole scaffold exhibit broad-spectrum antimicrobial activity . For instance:

  • Antibacterial Activity : Studies have shown that derivatives of thiadiazole can exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have demonstrated Minimum Inhibitory Concentrations (MIC) in the range of 16–31.25 μg/mL against various bacterial strains .
  • Antifungal Activity : The same class of compounds has shown moderate antifungal activity with MIC values ranging from 31.25–62.5 μg/mL .

Anticancer Activity

The compound exhibits promising anticancer properties as well. Studies indicate that certain thiadiazole derivatives can inhibit the growth of cancer cell lines:

CompoundCancer Cell LineIC₅₀ (μg/mL)
41aMCF-70.28
41aA5490.52

These findings suggest that modifications in the thiadiazole structure can enhance anticancer potency .

Anti-inflammatory and Analgesic Properties

This compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition is crucial in reducing inflammation and pain associated with various conditions .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Interaction : It may also interact with specific receptors related to pain and inflammation pathways.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study reported a series of thiadiazole derivatives demonstrating significant antibacterial activity against resistant strains .
  • Cancer Research : Another study focused on the anticancer potential of triazole derivatives indicated that structural modifications could lead to enhanced activity against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare heterocyclic compounds containing 1,2,4-thiadiazole and 1,2,3-triazole moieties, such as the target compound?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized precursors. For example, coupling reactions between chlorophenyl-triazole intermediates and thiadiazole derivatives under reflux conditions in solvents like dioxane or ethanol, with catalysts such as triethylamine or palladium complexes. Key steps include cyclization via nucleophilic substitution (e.g., thiol-amine coupling) and purification via recrystallization (ethanol-DMF mixtures) . Structural validation requires elemental analysis, IR (to confirm C-S/C-N bonds), and NMR (to resolve aromatic protons and substituent positions) .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR: Assign peaks for methoxy (-OCH₃), chlorophenyl protons, and triazole/thiadiazole ring protons.
  • X-ray diffraction: Resolve bond lengths and angles, particularly for the triazole-thiadiazole junction, to confirm regioselectivity .
  • Mass spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

  • Methodological Answer: Prioritize in vitro assays:

  • Antimicrobial: Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Antioxidant: DPPH or ABTS radical scavenging assays, noting pH-dependent activity variations .

Advanced Research Questions

Q. How can catalytic methods improve the efficiency of synthesizing the triazole-thiadiazole core?

  • Methodological Answer: Use palladium-catalyzed reductive cyclization (e.g., with formic acid as a CO surrogate) to streamline heterocycle formation. Optimize solvent (DMF/water mixtures) and catalyst loading (e.g., Pd(OAc)₂) to reduce side products. Microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) can enhance yield and purity compared to classical reflux methods .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer: Perform structure-activity relationship (SAR) studies :

  • Substituent variation: Compare activity when replacing 2-chlorophenyl with 4-fluorophenyl or adjusting methoxy positioning.
  • Docking studies: Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and correlate binding affinity (ΔG values) with experimental IC₅₀ data .
  • Meta-analysis: Cross-reference data from analogs with shared scaffolds (e.g., triazolo[3,4-b][1,3,4]thiadiazines) to identify trends .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer: Employ molecular dynamics (MD) simulations and QSAR models :

  • LogP calculation: Use ChemAxon or Schrodinger’s QikProp to estimate lipophilicity and blood-brain barrier permeability.
  • Metabolic stability: Predict cytochrome P450 interactions via docking (e.g., CYP3A4 binding pockets).
  • ADME profiling: SwissADME or ADMETLab 2.0 to assess absorption, toxicity, and clearance rates .

Q. What advanced analytical techniques characterize polymorphic forms or degradation products?

  • Methodological Answer:

  • PXRD: Identify crystalline vs. amorphous forms.
  • HPLC-MS/MS (non-targeted): Detect degradation products under stress conditions (heat/light/humidity) using data-dependent acquisition (DDA) parameters (e.g., collision energy 20–40 eV) .
  • TGA-DSC: Monitor thermal stability and phase transitions .

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